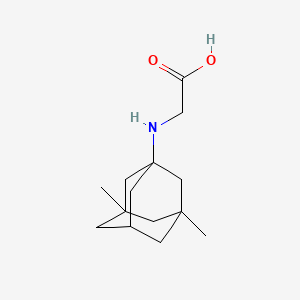
Memantine Glycine
Übersicht
Beschreibung
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used to treat moderate to severe dementia in Alzheimer’s . It reduces the actions of chemicals in the brain that may contribute to the symptoms of Alzheimer’s disease . It is not a cure for Alzheimer’s disease but it can help people with the disease .
Synthesis Analysis
Memantine derivatives have been synthesized incorporating amino acid residues . A specific synthesis process for memantine involves several steps including bromination, acetonitrile reaction, diethylene glycol reaction, and dry HCI gas reaction .
Molecular Structure Analysis
Memantine has a unique structure influenced by adamantane, which gives it atypical physicochemical properties, good thermal and oxidative stability, extreme lipophilicity, and low energy .
Chemical Reactions Analysis
Memantine is used in Alzheimer’s disease treatment as a non-competitive modern-affinity strong voltage-dependent N-methyl-D-aspartate receptor antagonist . The fundamental role of these receptors is to bind glutamate, the main excitatory neurotransmitter in the brain .
Physical And Chemical Properties Analysis
The structure of adamantane in memantine influences its atypical physicochemical properties, good thermal and oxidative stability, extreme lipophilicity, and low energy . The distribution coefficients showed the optimal lipophilicity for compounds .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease and Neurodegeneration : Memantine is known for its role in reducing clinical deterioration in moderate-to-severe Alzheimer's disease. It inhibits and reverses the abnormal hyperphosphorylation of tau and associated neurodegeneration, a key characteristic of Alzheimer's disease and related tauopathies (Liang Li et al., 2004).
Selective NMDA Receptor Current Blocking : Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in the hippocampus. This selective blocking is crucial in mitigating the neurotoxicity mediated by excessive NMDA receptor activity while sparing normal neurotransmission, which is important in the context of various neurological disorders (Peng Xia et al., 2010).
Neuroprotective Effects : Various memantine analogues, including those of glycine derivatives, have shown neuroprotective action against neurotoxicity. This suggests their potential in developing treatments for Alzheimer's disease and other neurodegenerative conditions (R. Chayrov et al., 2022).
Interactions with Cholinergic System : Memantine has been observed to interact with the cholinergic system, particularly the α7* nicotinic acetylcholine receptors (nAChRs), in hippocampal neurons. This interaction could potentially impact its effectiveness in treating Alzheimer's disease (Y. Aracava et al., 2005).
Kinetics and Selectivity of NMDA Receptor Antagonism : Studies using patch-clamp techniques have shown that memantine selectively antagonizes responses to NMDA without affecting those to other neurotransmitters like L-AMPA and GABA. This selective antagonism is crucial for its use in treating neurological disorders without major side effects (C. Parsons et al., 1993).
Cartilage Protection in Osteoarthritis : Memantine has shown protective effects against degradation of collagen II and aggrecan in human chondrocytes induced by advanced glycation end products (AGEs), suggesting a potential therapeutic effect in osteoarthritis (Jijun Zhao et al., 2017).
Wirkmechanismus
Target of Action
Memantine primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the transmission of electrical signals in the brain. Memantine has also shown minimal activity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as voltage-dependent Ca2+, Na+ or K+ channels .
Mode of Action
Memantine acts as a non-competitive NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This drug enters the receptor-associated ion channel preferentially when it is excessively open .
Biochemical Pathways
Memantine’s action on NMDA receptors affects the glutamatergic signaling pathway . By blocking the effects of glutamate, memantine prevents the overactivation of NMDA receptors, thereby reducing neuronal excitability . This action helps maintain an optimal level of NMDA . Additionally, memantine has been found to support the synthesis of kynurenic acid through the activation of protein kinase A (PKA) in cortical rat brain slices .
Pharmacokinetics
Memantine exhibits good bioavailability with nearly 100% absorption . It is metabolized in the liver to a lesser extent (less than 10%) and has an elimination half-life of 60–100 hours . Following a single intravenous dose of 2 mg/kg in rats, the elimination half-life was 2.28 ± 0.48 hours . These properties contribute to its bioavailability and therapeutic effect.
Result of Action
Memantine’s action results in mitochondrial protective effects , improved cell viability, and enhanced clearance of Aβ42 peptide . It has been shown to have a protective response to mitochondrial injury . Furthermore, memantine treatment leads to loss of blood-brain barrier integrity and changes in actin distribution .
Action Environment
Environmental factors can influence the action of memantine. For instance, memantine is stable in the environment and can easily leach from river sediment . Photolytic and photocatalytic degradation of memantine has been studied, showing that memantine can be degraded under UV light . These environmental factors can potentially affect the stability and efficacy of memantine.
Safety and Hazards
Zukünftige Richtungen
Memantine has a small beneficial effect in people with moderate-to-severe Alzheimer’s disease . There is a belief that memantine may also benefit other conditions such as schizophrenia and depression . The described case and literature analysis indicate that memantine may be an effective and safe method of augmentation of mood stabilizing therapy in bipolar depression .
Biochemische Analyse
Biochemical Properties
Memantine Glycine interacts with various biomolecules, primarily NMDA receptors . It has demonstrated minimal activity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine receptors, as well as voltage-dependent Ca2+, Na+ or K+ channels . It acts as an antagonist at the 5HT3 receptors .
Cellular Effects
This compound influences cell function by blocking the effects of glutamate, thereby reducing neuronal excitability . This can lead to improvements in cognition and other beneficial central nervous system effects . It also has a neuroprotective effect against the destruction of neurons caused by excitatory neurotransmitters .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability . This action helps to maintain an optimal level of NMDA, thus preserving neuronal function .
Temporal Effects in Laboratory Settings
The average clearance of Memantine was found to be 5.2 L/h with a 27% inter-individual variability . The elimination half-life was 2.28 ± 0.48 hours . These findings suggest that this compound may have similar temporal effects, although specific studies on this compound are needed.
Dosage Effects in Animal Models
The effects of Memantine vary with different dosages, and high doses may lead to adverse effects .
Metabolic Pathways
Memantine is primarily excreted unchanged by the kidneys, with less than 10% metabolized in the liver . The metabolites include the N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine . This compound likely follows similar metabolic pathways.
Transport and Distribution
Memantine is mainly eliminated unchanged by the kidneys, partly via tubular secretion . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
Nmda receptors, the primary target of Memantine, are located in the post-synaptic density of neurons . Therefore, it is likely that this compound also localizes to these areas within the cell.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQYZMKCWDVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738561 | |
| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1340545-88-1 | |
| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How do memantine and glycine interact with NMDA receptors, and what are the downstream effects on microvascular endothelial cells, particularly in the context of Systemic Lupus Erythematosus (SLE)?
A: Memantine acts as an NMDA receptor antagonist, meaning it blocks the receptor's activity. Conversely, glycine acts as an NMDA receptor agonist, enhancing the receptor's activity. [] This opposing action was observed in a study using microvascular endothelial cells (MVECs) derived from MRL/lpr mice, a model for SLE. Memantine treatment decreased MVEC proliferation and downregulated the expression of adhesion molecules (ELAM-1, VCAM-1, ICAM-1), while glycine had the opposite effect. [] These findings suggest that NMDA receptor modulation, through either antagonism or agonism, can influence inflammatory responses and adhesion molecule production in MVECs, potentially impacting blood-brain barrier integrity and contributing to cognitive impairment observed in SLE. [] Further research is needed to fully elucidate the complex interplay between NMDA receptors, inflammation, and cognitive function in SLE.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



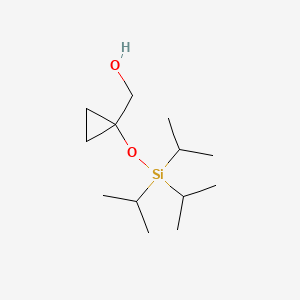
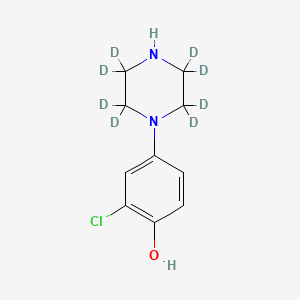
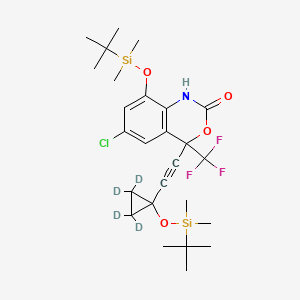
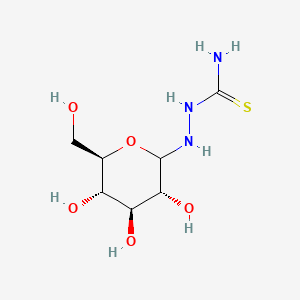
![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)
![O-[(5Z)-tetradecenoyl]-L-carnitine](/img/structure/B587161.png)
![(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide](/img/structure/B587164.png)
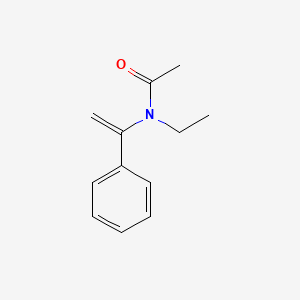

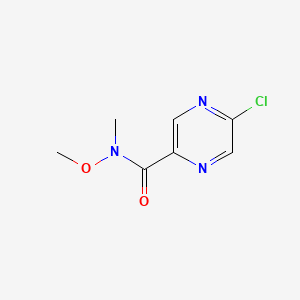
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)